K6PC-5
K6PC-5
K6PC-5 is a sphingosine kinase 1 (SPHK1) activator. It activates SPHK1 in F9-12 teratocarcinoma cell lysates and isolated murine blood in a concentration-dependent manner. K6PC-5 (25 and 50 µM) induces calcium oscillations in HaCaT keratinocytes. It inhibits cell death induced by oxygen-glucose deprivation/reoxygenation in SH-SY5Y neuroblastoma cells when used at a concentration of 10 µM. Topical administration of K6PC-5 (1%) increases stratum corneum integrity and corneodesmosome density in a mouse model of photoaging induced by long-term exposure to ultraviolet A (UVA) and UVB radiation.
K6PC-5 is a sphingosine kinase 1 (SphK1) activator.
K6PC-5 is a sphingosine kinase 1 (SphK1) activator.
Brand Name:
Vulcanchem
CAS No.:
756875-51-1
VCID:
VC0531540
InChI:
InChI=1S/C19H37NO4/c1-3-5-7-9-11-13-18(23)17(12-10-8-6-4-2)19(24)20-16(14-21)15-22/h16-17,21-22H,3-15H2,1-2H3,(H,20,24)
SMILES:
CCCCCCCC(=O)C(CCCCCC)C(=O)NC(CO)CO
Molecular Formula:
C19H37NO4
Molecular Weight:
343.5 g/mol
K6PC-5
CAS No.: 756875-51-1
Cat. No.: VC0531540
Molecular Formula: C19H37NO4
Molecular Weight: 343.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | K6PC-5 is a sphingosine kinase 1 (SPHK1) activator. It activates SPHK1 in F9-12 teratocarcinoma cell lysates and isolated murine blood in a concentration-dependent manner. K6PC-5 (25 and 50 µM) induces calcium oscillations in HaCaT keratinocytes. It inhibits cell death induced by oxygen-glucose deprivation/reoxygenation in SH-SY5Y neuroblastoma cells when used at a concentration of 10 µM. Topical administration of K6PC-5 (1%) increases stratum corneum integrity and corneodesmosome density in a mouse model of photoaging induced by long-term exposure to ultraviolet A (UVA) and UVB radiation. K6PC-5 is a sphingosine kinase 1 (SphK1) activator. |
|---|---|
| CAS No. | 756875-51-1 |
| Molecular Formula | C19H37NO4 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | N-(1,3-dihydroxypropan-2-yl)-2-hexyl-3-oxodecanamide |
| Standard InChI | InChI=1S/C19H37NO4/c1-3-5-7-9-11-13-18(23)17(12-10-8-6-4-2)19(24)20-16(14-21)15-22/h16-17,21-22H,3-15H2,1-2H3,(H,20,24) |
| Standard InChI Key | CGYVFCHCRBGGJG-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(=O)C(CCCCCC)C(=O)NC(CO)CO |
| Canonical SMILES | CCCCCCCC(=O)C(CCCCCC)C(=O)NC(CO)CO |
| Appearance | Solid powder |
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